molecular formula C36H44N2O6 B15159324 2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone

2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone

Cat. No.: B15159324
M. Wt: 600.7 g/mol
InChI Key: IBIPWXHTYJSRQQ-UHFFFAOYSA-N
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Description

2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[117003,1105,9015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core pentacyclic structure: This is achieved through a series of cyclization reactions.

    Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of dioctyl groups: Dioctyl groups are added through alkylation reactions, often using octyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.

    Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and dioctyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, altering cellular signaling pathways.

    DNA interaction: The compound could intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethoxy-1,3,5-triazine: Known for its applications in agriculture and medicine.

    2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone:

Uniqueness

This compound stands out due to its complex structure and versatility in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for further study.

Properties

Molecular Formula

C36H44N2O6

Molecular Weight

600.7 g/mol

IUPAC Name

2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone

InChI

InChI=1S/C36H44N2O6/c1-5-7-9-11-13-15-17-37-33(39)27-19-23-24(20-28(27)34(37)40)32(44-4)26-22-30-29(21-25(26)31(23)43-3)35(41)38(36(30)42)18-16-14-12-10-8-6-2/h19-22H,5-18H2,1-4H3

InChI Key

IBIPWXHTYJSRQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2=CC3=C(C4=CC5=C(C=C4C(=C3C=C2C1=O)OC)C(=O)N(C5=O)CCCCCCCC)OC

Origin of Product

United States

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